![molecular formula C22H18ClFN4O2 B2457052 N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923687-17-6](/img/structure/B2457052.png)
N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) . It has been characterized as potent and selective with suitable in vivo pharmacokinetic properties in three preclinical safety species .
Synthesis Analysis
The synthesis of this compound started from a common picolinamide core scaffold. A number of amide bioisosteres were evaluated, leading to the novel pyrazolo [4,3-b]pyridine head group . The discovery of this compound involved the evaluation of a number of amide bioisosteres .科学研究应用
Non-Small Cell Lung Carcinoma (NSCLC): Gefitinib is approved for third-line treatment in chemoresistant NSCLC patients. It has demonstrated efficacy in improving progression-free survival and quality of life compared to conventional chemotherapy .
Improved Synthesis and Characterization
Researchers have developed an improved three-step synthesis protocol for gefitinib. Key features include:
Elimination of Impurities: The process effectively eliminates prior art-reported impurities by using isolable and stable intermediates. High boiling solvents are replaced with low boiling solvents, and the need for a base is eliminated .
Preclinical Characterization
In addition to its clinical applications, gefitinib has been studied preclinically:
- mGlu4 Positive Allosteric Modulators (PAMs) : Researchers explored modifications to the picolinamide head group to improve pharmacokinetic properties. Although not directly related to cancer therapy, this work highlights the compound’s versatility and potential for other applications .
Antiproliferative Efficacy in Colon Cancer Cells
Another derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) , demonstrated antiproliferative efficacy in colon cancer cells. Its mechanism of action involves intrinsic apoptosis .
Structural Insights
Structural studies have revealed how gefitinib interacts with its target:
- Binding Pocket : Gefitinib fits into the ATP-binding pocket of EGFR, stabilized by hydrophobic contacts and hydrogen bonds. Understanding these interactions aids in drug design and optimization .
Pawan Kumar, Muhammad Taufiq F. Mazlee, Muhammad K. Abdul Wahab, Chandra Kant Belwal, Ramesh Kumar & Shahnawaz Sajid. “Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib).” Chemical Papers, Volume 73, 2019. “Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.” European Journal of Medicinal Chemistry, 2016. “Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis.” Molecules, 2021. “Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of the Epidermal Growth Factor Receptor.” International Journal of Molecular Sciences, 2023.
作用机制
安全和危害
The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. One of the search results indicated that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2/c1-2-10-27-12-16(21(29)25-14-8-9-19(24)18(23)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGZOHIGYZJUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。